molecular formula C21H29ClN6O4 B12713733 7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride CAS No. 126480-59-9

7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride

Cat. No.: B12713733
CAS No.: 126480-59-9
M. Wt: 464.9 g/mol
InChI Key: FOXNQVIHHKGASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a purine core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of the butanimidamide group and the dimethoxyphenyl ethyl substituent. Common reagents used in these steps include alkylating agents, protecting groups, and catalysts to facilitate specific reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the purine core or the substituents attached to it.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, viral infections, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological roles.

    Caffeine: A stimulant that also features a purine core structure.

    Theophylline: Used in respiratory diseases, also a purine derivative.

Uniqueness

What sets 7H-Purine-7-butanimidamide, (1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to other purine derivatives.

Properties

CAS No.

126480-59-9

Molecular Formula

C21H29ClN6O4

Molecular Weight

464.9 g/mol

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanimidamide;hydrochloride

InChI

InChI=1S/C21H28N6O4.ClH/c1-25-19-18(20(28)26(2)21(25)29)27(13-24-19)11-5-6-17(22)23-10-9-14-7-8-15(30-3)16(12-14)31-4;/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,22,23);1H

InChI Key

FOXNQVIHHKGASM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=NCCC3=CC(=C(C=C3)OC)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.